(1R)-1-(4-Ethoxyphenyl)propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(4-ethoxyphenyl)propylamine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-ethoxyphenyl)propylamine typically involves the reaction of 4-ethoxybenzaldehyde with a suitable amine source under reductive amination conditions. One common method involves the use of sodium triacetoxyborohydride as a reducing agent in the presence of an amine, such as ®-1-phenylethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-ethoxyphenyl)propylamine may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-ethoxyphenyl)propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylpropylamines.
Scientific Research Applications
®-1-(4-ethoxyphenyl)propylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(4-ethoxyphenyl)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(4-methoxyphenyl)propylamine
- ®-1-(4-ethoxyphenyl)ethylamine
- ®-1-(4-ethoxyphenyl)butylamine
Uniqueness
®-1-(4-ethoxyphenyl)propylamine is unique due to the presence of the ethoxy group, which imparts specific chemical and physical properties
Properties
CAS No. |
856758-62-8 |
---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(1R)-1-(4-ethoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C11H17NO/c1-3-11(12)9-5-7-10(8-6-9)13-4-2/h5-8,11H,3-4,12H2,1-2H3/t11-/m1/s1 |
InChI Key |
CXGWGKBEIXPOKA-LLVKDONJSA-N |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)OCC)N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OCC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.